molecular formula C21H15F3N4O2S B11231300 2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3,4-trifluorophenyl)acetamide

2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3,4-trifluorophenyl)acetamide

Cat. No.: B11231300
M. Wt: 444.4 g/mol
InChI Key: NVGZZYXDNPWVBP-UHFFFAOYSA-N
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Description

This compound belongs to the class of Schiff bases, which are organic compounds containing an imine (R₂C=NH) group. Schiff bases play a crucial role as catalysts and intermediates in various organic transformations. They also exhibit significant biological activities, including antimicrobial properties .

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.

    Reduction: Reduction reactions could yield different derivatives.

    Substitution: Substitution reactions may occur at the triazole ring or other functional groups.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products:: The major products depend on the specific reaction conditions and substituents present. Further research is needed to determine precise outcomes.

Scientific Research Applications

Chemistry::

    Biologically Active Agents: Benzofuran-based Schiff bases serve as interesting scaffolds for designing bioactive compounds.

    Anti-Infective Properties: These compounds exhibit antifungal, antiprotozoal, and antitubercular activities.

Biology and Medicine::

    Antimicrobial Activity: Evaluation against bacterial strains.

    Potential Therapeutics: Investigation into their role in treating inflammatory, viral, and malarial diseases.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Comparison with Similar Compounds

While detailed comparisons are scarce, this compound’s uniqueness lies in its specific substitution pattern and trifluorophenyl group. Similar compounds include other benzofuran-based Schiff bases and related heterocyclic structures.

Properties

Molecular Formula

C21H15F3N4O2S

Molecular Weight

444.4 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide

InChI

InChI=1S/C21H15F3N4O2S/c1-2-9-28-20(16-10-12-5-3-4-6-15(12)30-16)26-27-21(28)31-11-17(29)25-14-8-7-13(22)18(23)19(14)24/h2-8,10H,1,9,11H2,(H,25,29)

InChI Key

NVGZZYXDNPWVBP-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=C(C(=C(C=C2)F)F)F)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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